molecular formula C16H12N2O B12637290 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone

Cat. No.: B12637290
M. Wt: 248.28 g/mol
InChI Key: XXFMHATYFKHEBW-UHFFFAOYSA-N
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Description

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with a phenyl group and an ethanone moiety attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be synthesized through various methods, including multicomponent reactions and Friedländer synthesis. One efficient method involves a one-pot four-component reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethanone, 1,1-bis(methylthio)-2-nitroethylene, and aromatic or aliphatic amines under mild and catalyst-free conditions . The reaction is typically carried out in ethanol at reflux temperature, yielding the desired product in excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as microwave-assisted synthesis and eco-friendly solvents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine alcohols or amines .

Scientific Research Applications

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

1-(2-phenyl-1,8-naphthyridin-3-yl)Ethanone can be compared with other similar compounds, such as:

    2-phenyl-1,8-naphthyridine: Lacks the ethanone moiety but shares the naphthyridine core.

    1-(2-methyl-1,8-naphthyridin-3-yl)Ethanone: Similar structure but with a methyl group instead of a phenyl group.

    2-(3-nitrophenyl)-1,8-naphthyridine: Contains a nitrophenyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone

InChI

InChI=1S/C16H12N2O/c1-11(19)14-10-13-8-5-9-17-16(13)18-15(14)12-6-3-2-4-7-12/h2-10H,1H3

InChI Key

XXFMHATYFKHEBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C(=C1)C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

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